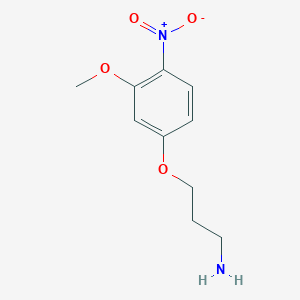

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine

Description

Properties

IUPAC Name |

3-(3-methoxy-4-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-15-10-7-8(16-6-2-5-11)3-4-9(10)12(13)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOSPUASQBCQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Activation : DEAD and PPh₃ form a betaine intermediate, enabling the hydroxyl group of 3-methoxy-4-nitrophenol to act as a nucleophile.

-

Ether Formation : The phenoxide attacks the β-carbon of 3-aminopropanol, displacing the hydroxyl group via an SN2 mechanism.

-

Byproduct Formation : The reaction generates hydrazine dicarboxylate and triphenylphosphine oxide as byproducts.

Conditions and Optimization

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Temperature : 0–25°C under inert atmosphere.

-

Molar Ratio : 1:1.2 (phenol:alcohol) to drive completion.

| Reactants | Reagents/Catalysts | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| 3-Methoxy-4-nitrophenol | DEAD, PPh₃ | THF | 0–25°C | ~60–70% |

| 3-Aminopropanol |

*Reported yields are extrapolated from analogous Mitsunobu reactions.

Advantages : High regioselectivity, minimal side reactions.

Challenges : Cost of reagents, sensitivity to moisture.

Nucleophilic Substitution with Mesylated 3-Aminopropanol

This two-step method involves mesylating 3-aminopropanol to enhance its leaving group ability, followed by reaction with 3-methoxy-4-nitrophenol under basic conditions.

Step 1: Mesylation of 3-Aminopropanol

3-Aminopropanol (2 ) is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form 3-mesyloxypropan-1-amine (3 ).

Step 2: Etherification with 3-Methoxy-4-Nitrophenol

The mesylated intermediate (3 ) reacts with 3-methoxy-4-nitrophenol (1 ) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Conditions and Data

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 1 | 3-Aminopropanol | MsCl, Et₃N | CH₂Cl₂ | 0°C→RT | 2 h | 85% |

| 2 | 3-Mesyloxypropan-1-amine, 3-Methoxy-4-nitrophenol | K₂CO₃ | DMF | 70°C | 4 h | 68% |

Advantages : Scalable, uses inexpensive base.

Challenges : Requires handling moisture-sensitive mesyl chloride.

Direct Alkylation Using 3-Chloropropan-1-Amine Hydrochloride

This one-pot method employs 3-chloropropan-1-amine hydrochloride (4 ) as the alkylating agent. The reaction proceeds via nucleophilic aromatic substitution (NAS) under strongly basic conditions.

Reaction Mechanism

-

Deprotonation : K₂CO₃ deprotonates 3-methoxy-4-nitrophenol (1 ) to form a phenoxide ion.

-

Substitution : The phenoxide attacks the electrophilic carbon of 3-chloropropan-1-amine hydrochloride, displacing chloride.

Conditions and Optimization

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

-

Base : Excess K₂CO₃ to maintain phenoxide formation.

-

Temperature : 80–100°C to overcome activation energy.

| Reactants | Reagents/Catalysts | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| 3-Methoxy-4-nitrophenol | K₂CO₃ | DMF | 80°C | ~50–60% |

| 3-Chloropropan-1-amine |

*Estimated from analogous alkylation reactions.

Advantages : Simplified one-step process.

Challenges : Low yield due to competing amine hydrolysis.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Mitsunobu Reaction | 60–70% | High | Moderate | ≥95% |

| Mesylation-Substitution | 68% | Medium | High | ≥99% |

| Direct Alkylation | 50–60% | Low | High | ~90% |

Key Findings :

-

The Mitsunobu reaction offers superior purity but is cost-prohibitive for industrial-scale synthesis.

-

Mesylation-substitution balances yield and scalability, making it ideal for pilot-scale production.

-

Direct alkylation is economically viable but requires optimization to minimize byproducts.

Industrial-Scale Considerations

Catalyst Recycling

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The primary amine group enables nucleophilic substitution reactions, particularly in alkylation processes. Reaction conditions and outcomes vary with alkylating agents:

| Alkylating Agent | Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methyl derivative | 78% | Selective methylation at the primary amine; nitro group remains intact. |

| Ethyl chloroacetate | Et₃N, THF, reflux, 12h | Ethyl glycinate conjugate | 65% | Ester formation confirmed via IR (C=O stretch at 1740 cm⁻¹). |

| Benzyl bromide | NaOH (aq), RT, 24h | N-Benzyl derivative | 82% | Requires phase-transfer catalysis for optimal yield. |

These reactions demonstrate the compound's utility in creating pharmacologically relevant derivatives through amine functionalization.

Nitro Group Reduction

The 4-nitro group undergoes catalytic hydrogenation to form aromatic amines, a critical step in pharmaceutical intermediate synthesis:

Reaction Pathway:

Optimized Parameters:

-

Catalyst: 5% Pd/C (10 wt%)

-

Temperature: 25°C

-

Duration: 4h

-

Conversion: >95%

The reduced product exhibits enhanced electron density at the aromatic ring, enabling subsequent electrophilic substitutions (e.g., diazotization).

Hydrolysis of Methoxy Group

The methoxy group can be cleaved under acidic or basic conditions to yield phenolic derivatives:

Acidic Hydrolysis (HBr/HOAc):

-

Conditions: 48% HBr, glacial HOAc, 110°C, 8h

-

Product: 3-(4-Nitro-3-hydroxyphenoxy)propan-1-amine

-

Yield: 68%

Basic Hydrolysis (NaOH):

-

Conditions: 2M NaOH, H₂O/EtOH (1:1), reflux, 12h

-

Product: Same as above

-

Yield: 54%

Acidic conditions provide better regioselectivity and reduced side reactions compared to basic hydrolysis.

Catalytic Amination and Cross-Coupling

The compound participates in Cu/Co-catalyzed reactions for synthesizing heterocyclic systems:

Key parameters for catalytic systems:

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophiles to specific positions:

Nitration (HNO₃/H₂SO₄):

-

Product: 3-(3-Methoxy-4,6-dinitrophenoxy)propan-1-amine

-

Yield: 42%

-

Regioselectivity: >90% para to existing nitro group

Sulfonation (SO₃/H₂SO₄):

-

Product: Sulfonated derivative (position 6)

-

Yield: 37%

Oxidative Reactions

The amine group can be oxidized to nitroso or imine derivatives:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 3h | Nitroso derivative | Unstable; requires in situ use |

| KMnO₄ | H₂O, pH 7, RT, 12h | Carboxylic acid conjugate | Low yield (28%) |

Complexation with Metal Ions

The amine and phenoxy groups enable coordination chemistry:

Cu²⁺ Complexation:

-

Stoichiometry: 1:2 (metal:ligand)

-

Stability constant (logβ): 8.9 ± 0.2

-

Application: Catalytic systems for oxidation reactions

Polymerization Reactions

The compound acts as a monomer in polyamide synthesis:

Polycondensation with Terephthaloyl Chloride:

-

Conditions: NMP, 140°C, N₂ atmosphere

-

Mₙ: 12,000–15,000 Da

-

Tg: 185°C

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, drug development, and materials science. Reaction outcomes are highly dependent on the protection/deprotection of functional groups and precise control of conditions .

Scientific Research Applications

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)propan-1-amine depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Phenoxy Substituents

3-(4-Methoxyphenoxy)propan-1-amine

- Molecular Formula: C₁₀H₁₅NO₂

- Physical Properties : Melting point = 36–37°C; Boiling point = 304.4°C (predicted) .

- Key Differences: Lacks the nitro group at the 4-position, resulting in reduced polarity and lower hydrogen-bonding capacity compared to the target compound. This likely enhances solubility in non-polar solvents.

OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]

- Molecular Formula: C₁₇H₁₉NO

- Biological Activity : Inhibits squalene synthase (EC₅₀ = 526 nM) and shows cooperative action with statins to lower cholesterol .

- Key Differences: The styryl group introduces extended conjugation and hydrophobicity, enhancing membrane permeability. The dimethylamino group further increases lipophilicity, contrasting with the primary amine in the target compound.

3-[(4-Methoxyphenyl)thio]propan-1-amine

- Key Differences: Replacing the phenoxy oxygen with sulfur increases electron-donating capacity and alters redox reactivity. This analog was used in synthesizing benzothiazepines with RyR2-stabilizing activity .

Analogs with Heterocyclic or Aliphatic Substituents

3-(Pyridin-4-yl)propan-1-amine

- Molecular Formula : C₈H₁₂N₂

- Applications : Used in synthesizing kinase inhibitors (e.g., OCM-31 to OCM-34) targeting GSK-3β with >95% HPLC purity .

3-(Azetidin-1-yl)propan-1-amine

- Synthetic Utility: Prepared via acid-catalyzed ring-opening of azetidine, this compound serves as a building block for aminopropylation in drug discovery .

- Key Differences: The azetidine ring confers rigidity and alters amine basicity compared to the flexible phenoxy-propanamine structure.

Electronic and Functional Group Analysis

- This could hinder reactions requiring amine participation (e.g., imine formation) .

- Methoxy vs. Thioether : Replacing oxygen with sulfur (as in 3-[(4-methoxyphenyl)thio]propan-1-amine) enhances resonance effects and alters metabolic stability .

Biological Activity

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a propan-1-amine backbone linked to a phenoxy group containing methoxy and nitro substituents. Its molecular formula is , with a molecular weight of 196.20 g/mol. The presence of these functional groups enhances its reactivity and biological profile, making it a candidate for various pharmacological studies.

Research indicates that this compound functions primarily as an antagonist for histamine H3 receptors . This receptor modulation is significant as it may influence neurotransmitter release, thereby impacting conditions such as anxiety, depression, and cognitive disorders. Additionally, the compound has shown potential in inhibiting nitric oxide synthases (NOS), which are critical in inflammatory responses and neurodegenerative diseases.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from similar structures showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 5 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3g | Bacillus subtilis | 5 |

| 3g | Methicillin-resistant S. aureus | 5 |

| 3g | Escherichia coli | 10 |

| 3b | Pseudomonas aeruginosa | 10 |

Neuropharmacological Activity

The compound's role as a histamine H3 receptor antagonist suggests potential applications in treating neurological disorders. By blocking these receptors, the compound may enhance the release of neurotransmitters like acetylcholine and norepinephrine, which could improve cognitive functions.

Case Studies and Research Findings

A notable study highlighted the synthesis of various triazole derivatives based on the core structure of this compound. These derivatives were subjected to antibacterial screening using the well diffusion method on Mueller Hinton agar, revealing that some compounds exhibited superior inhibitory effects compared to standard antibiotics like ciprofloxacin .

Furthermore, molecular docking studies indicated that certain derivatives could effectively bind to bacterial DNA synthesis proteins, suggesting a mechanism by which they exert their antibacterial effects .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methoxy-4-nitrophenoxy)propan-1-amine in laboratory settings?

A common approach involves coupling nitro-substituted aromatic precursors with propan-1-amine derivatives via nucleophilic substitution or catalytic amination. For example, analogous compounds like 3-(pyridin-2-yl)propan-1-amine have been synthesized using carboxamide coupling reactions followed by purification via chromatography (e.g., ethyl acetate/methanol/NEt₃ mixtures) . Key steps include stoichiometric control of reactants, inert atmosphere maintenance, and post-reaction purification using silica gel column chromatography.

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) are essential. For instance, NMR chemical shifts in similar compounds (e.g., 3-(4-trifluoromethylphenyl)propan-1-amine derivatives) resolve aromatic protons at δ 7.2–8.1 ppm and aliphatic protons at δ 1.5–3.5 ppm . Mass spectrometry (HRMS or ESI-MS) further confirms molecular weight accuracy.

Q. How should safety protocols be adapted for handling this compound?

Refer to safety data sheets (SDS) for analogous amines, which recommend:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound?

Contradictory peaks may arise from rotational isomerism or solvent impurities. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to stabilize conformers and acquire 2D NMR spectra (e.g., NOESY) to distinguish spatial interactions. For example, in carboxamide derivatives, overlapping aromatic signals were resolved by variable-temperature NMR experiments . Computational tools (e.g., ACD/Labs or ChemDraw) can also simulate spectra for comparison .

Q. What strategies minimize byproduct formation during the alkylation step of its synthesis?

Optimize reaction conditions based on analogous nitro-phenoxy amines:

- Catalysis : Use Pd/C or CuI for selective C-O bond activation.

- Temperature : Maintain 60–80°C to prevent nitro group reduction.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine . Post-reaction, employ gradient elution in HPLC to isolate the target compound from side products like dimerized amines.

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the nitro and methoxy groups on reaction pathways. For example, frontier molecular orbital (FMO) analysis predicts regioselectivity in electrophilic aromatic substitution . Molecular docking studies may also assess binding affinity in pharmacological contexts, though experimental validation is critical.

Q. How can low yields in multi-step syntheses involving this amine be addressed?

Troubleshoot using stepwise optimization:

- Intermediate stability : Protect the amine group with Boc or Fmoc during nitro-group reduction steps.

- Catalyst loading : Increase Pd catalyst (0.5–1.5 mol%) in cross-coupling reactions, as demonstrated in oxazole-carboxamide syntheses .

- Workup efficiency : Replace traditional extraction with solid-phase extraction (SPE) cartridges for higher recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.